2,6-Bis(dimethylamino)anthracene-9,10-dione
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Overview
Description
2,6-Bis(dimethylamino)anthracene-9,10-dione is an organic compound with the molecular formula C18H18N2O2. It is a derivative of anthraquinone, characterized by the presence of two dimethylamino groups at the 2 and 6 positions of the anthracene ring. This compound is known for its vibrant color and is used in various scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(dimethylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone with dimethylamine. One common method includes the following steps:
Starting Material: Anthraquinone is used as the starting material.
Reaction with Dimethylamine: Anthraquinone is reacted with dimethylamine in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reaction.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution at the 2 and 6 positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2,6-Bis(dimethylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a fluorescent probe in various chemical analyses.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the manufacturing of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 2,6-Bis(dimethylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups enhance its binding affinity to these targets, leading to specific biochemical effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(diphenylamino)anthracene-9,10-dione: This compound has diphenylamino groups instead of dimethylamino groups, resulting in different chemical properties and applications.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Known for its fluorescent properties, it is used as a singlet oxygen detector probe.
Uniqueness
2,6-Bis(dimethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of dimethylamino groups, which confer distinct chemical reactivity and applications compared to other anthraquinone derivatives.
Properties
CAS No. |
106580-21-6 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2,6-bis(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)11-5-7-13-15(9-11)17(21)14-8-6-12(20(3)4)10-16(14)18(13)22/h5-10H,1-4H3 |
InChI Key |
ZGFNWJKSRCEHAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)N(C)C |
Origin of Product |
United States |
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